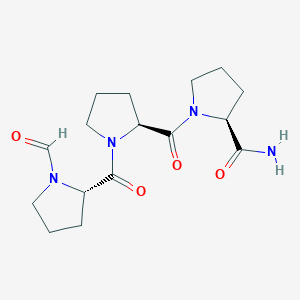
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- is a chemical compound with the molecular formula C12H16Br2F2Si It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is further bonded to a triethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- typically involves the reaction of 3,4-dibromo-2,6-difluorophenyl halides with triethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The choice of solvent and temperature conditions is crucial to achieving the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the phenyl ring can influence its reactivity and binding affinity to various targets. The triethylsilane group can also play a role in modulating the compound’s properties and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-: This compound has a similar structure but with bromine atoms at different positions on the phenyl ring.
Silane, (4-bromo-2,6-difluorophenyl)triethyl-: This compound has only one bromine atom and differs in its reactivity and applications.
Uniqueness
The presence of the triethylsilane group further enhances its versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
651027-05-3 |
|---|---|
Molekularformel |
C12H16Br2F2Si |
Molekulargewicht |
386.14 g/mol |
IUPAC-Name |
(3,4-dibromo-2,6-difluorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16Br2F2Si/c1-4-17(5-2,6-3)12-9(15)7-8(13)10(14)11(12)16/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
FSIFFTCDVKLGCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=C(C(=C(C=C1F)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


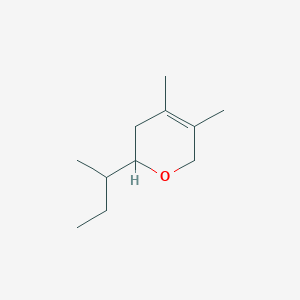
![8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
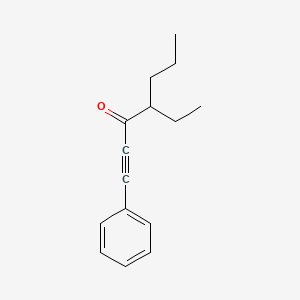
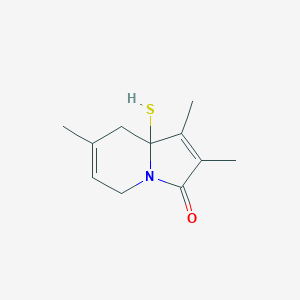
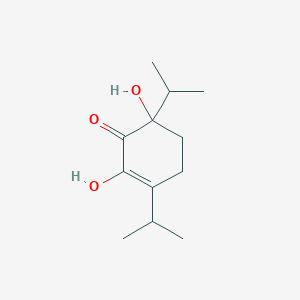
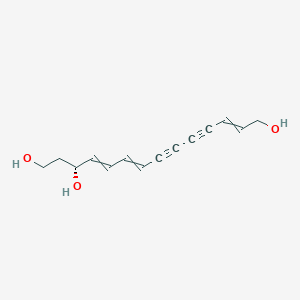


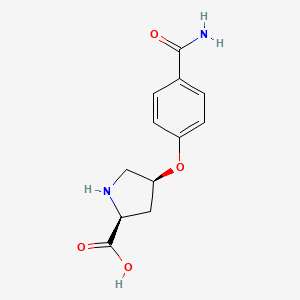
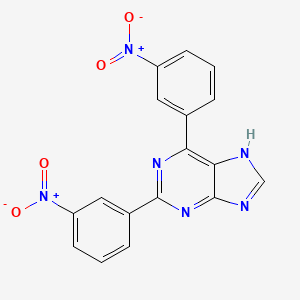
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)

